molecular formula C11H14N2O B13154958 N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide

N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide

Cat. No.: B13154958
M. Wt: 190.24 g/mol
InChI Key: KLQPQXOMHBOUAD-UHFFFAOYSA-N
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Description

N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide is a chemical compound that belongs to the class of indene derivatives It features an indene ring system with an amino group at the 1-position and an acetamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an acetamide group on the indene ring makes it a versatile scaffold for further functionalization and exploration in various research fields.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-(1-amino-2,3-dihydro-1H-inden-4-yl)acetamide

InChI

InChI=1S/C11H14N2O/c1-7(14)13-11-4-2-3-8-9(11)5-6-10(8)12/h2-4,10H,5-6,12H2,1H3,(H,13,14)

InChI Key

KLQPQXOMHBOUAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CCC2N

Origin of Product

United States

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